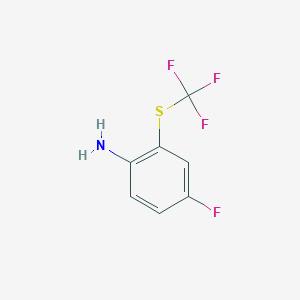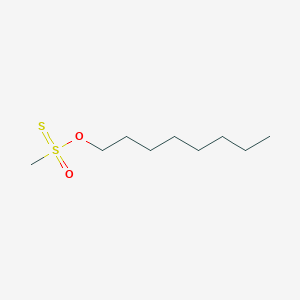![molecular formula C18H25NO4 B12843168 (5R)-5-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B12843168.png)
(5R)-5-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R)-5-Benzyl-1-Boc-L-pipecolinic acid is a chiral compound that belongs to the class of pipecolinic acids It is characterized by the presence of a benzyl group at the 5th position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5R)-5-Benzyl-1-Boc-L-pipecolinic acid typically begins with L-glutamic acid as the starting material. The process involves several key steps:
Esterification: L-glutamic acid is subjected to esterification in the presence of an acidic reagent to form an ester intermediate.
Halogenation and Protection: The ester intermediate is then reacted with a 2-haloacetate and an N-protecting agent (such as Boc) under basic conditions to form a protected intermediate.
Intramolecular Condensation: The protected intermediate undergoes intramolecular condensation in the presence of a strong base to form a piperidine ring structure.
Industrial Production Methods: Industrial production methods for (5R)-5-Benzyl-1-Boc-L-pipecolinic acid often utilize similar synthetic routes but are optimized for large-scale production. These methods may involve continuous flow processes, automated reaction setups, and stringent quality control measures to ensure high yield and purity.
Types of Reactions:
Oxidation: (5R)-5-Benzyl-1-Boc-L-pipecolinic acid can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the benzyl group or the Boc group can be replaced under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(5R)-5-Benzyl-1-Boc-L-pipecolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It serves as an intermediate in the development of drugs targeting various diseases, including neurological disorders and cancer.
Industry: The compound is utilized in the production of fine chemicals and as a precursor for other valuable compounds
Mecanismo De Acción
The mechanism of action of (5R)-5-Benzyl-1-Boc-L-pipecolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the Boc protecting group play crucial roles in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes .
Comparación Con Compuestos Similares
- (5R)-5-Benzyl-L-pipecolinic acid
- (5R)-5-Benzyl-1-Boc-D-pipecolinic acid
- (5S)-5-Benzyl-1-Boc-L-pipecolinic acid
Comparison: (5R)-5-Benzyl-1-Boc-L-pipecolinic acid is unique due to its specific stereochemistry and the presence of both the benzyl and Boc groups. This combination imparts distinct chemical properties and reactivity compared to its analogs. For instance, the (5S) isomer may exhibit different biological activity and binding affinity due to the difference in spatial arrangement .
Propiedades
Fórmula molecular |
C18H25NO4 |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
(5R)-5-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C18H25NO4/c1-18(2,3)23-17(22)19-12-14(9-10-15(19)16(20)21)11-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,21)/t14-,15?/m1/s1 |
Clave InChI |
FDOLGKUYGFYUTN-GICMACPYSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@H](CCC1C(=O)O)CC2=CC=CC=C2 |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Fluorobenzyl)-N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine dihydrochloride](/img/structure/B12843089.png)
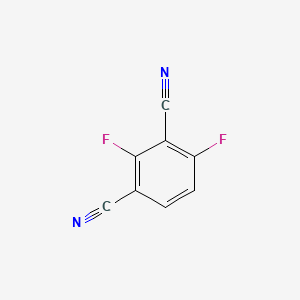
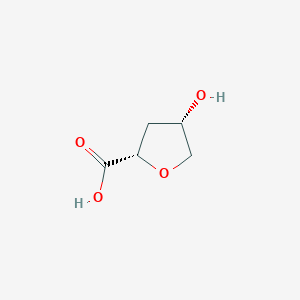
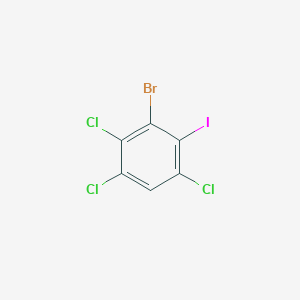
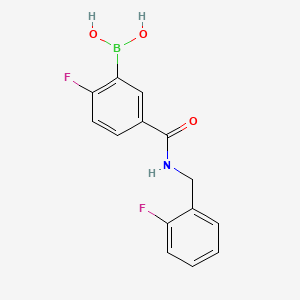
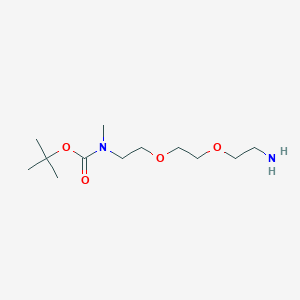
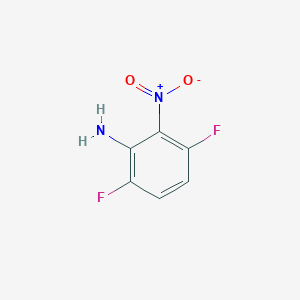

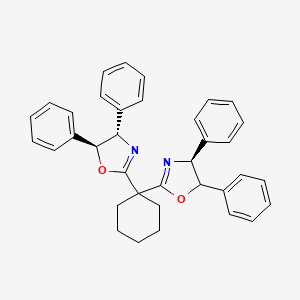
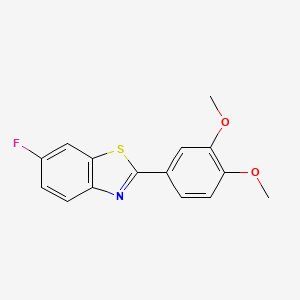
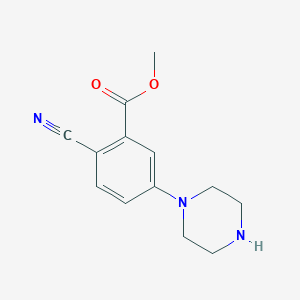
![N-[4-(Benzoylamino)Phenyl]-4-[[5-[[2-Chloro-5-(Trifluoromethyl)Phenyl]Carbamoyl]-2-Methoxyphenyl]Hydrazinylidene]-3-Oxonaphthalene-2-Carboxamide](/img/structure/B12843172.png)
